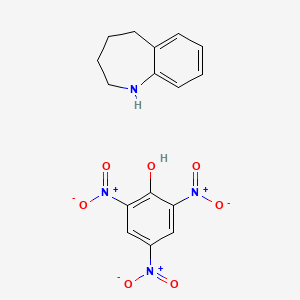![molecular formula C11H11NOS2 B14309696 N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide CAS No. 113561-04-9](/img/structure/B14309696.png)
N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bithiophene , is an organic compound containing thiophene rings. It appears as a colorless solid, although commercial samples may have a greenish tint . The compound belongs to the class of bithiophenes, which are commonly used in various applications due to their electronic properties.
Vorbereitungsmethoden
Synthesis:: 2,2’-Bithiophene can be synthesized through cross-coupling reactions starting from 2-halothiophenes. One common method involves reacting 2-bromothiophene with iron iodide to form 2-iodothiophene, followed by coupling to obtain 2,2’-bithiophene .
Industrial Production:: Industrial-scale production methods typically involve optimized synthetic routes based on the above principles. These methods ensure efficient yield and purity for commercial applications.
Analyse Chemischer Reaktionen
2,2’-Bithiophene undergoes various chemical reactions:
Cross-Coupling Reactions: Used for its synthesis, these reactions involve coupling with other aromatic compounds or organometallic reagents.
Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Redox Reactions: 2,2’-Bithiophene can be oxidized or reduced, leading to derivatives with altered electronic properties.
Common reagents include palladium catalysts, halogens (e.g., bromine), and Lewis acids (e.g., FeI2) . Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Organic Electronics: 2,2’-Bithiophene’s excellent electronic transport properties make it valuable in organic thin-film transistors (OTFTs), organic solar cells, and organic light-emitting diodes (OLEDs).
Biological Probes: Bithiophenes serve as fluorescent probes for studying biological processes.
Drug Development: Derivatives of bithiophenes are explored for potential therapeutic applications.
Materials Science: Used in conductive polymers, sensors, and optoelectronic devices.
Wirkmechanismus
The exact mechanism by which 2,2’-Bithiophene exerts its effects depends on its specific application. For instance, in organic electronics, it acts as a charge carrier, facilitating electron transport within devices.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene stands out due to its unique structure and electronic properties. Similar compounds include other bithiophenes (e.g., 2,3’-bithiophene) and related heterocycles.
Eigenschaften
CAS-Nummer |
113561-04-9 |
|---|---|
Molekularformel |
C11H11NOS2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
N-methyl-N-(5-thiophen-2-ylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)12(2)11-6-5-10(15-11)9-4-3-7-14-9/h3-7H,1-2H3 |
InChI-Schlüssel |
AVTDIHOWBZVDJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(S1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


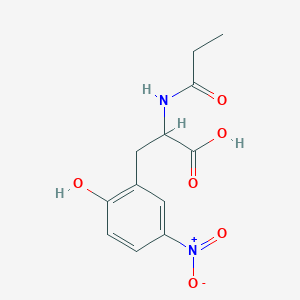
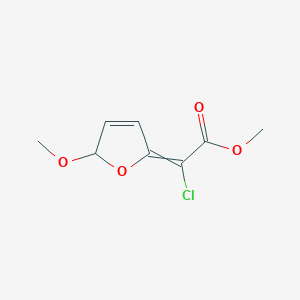

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)

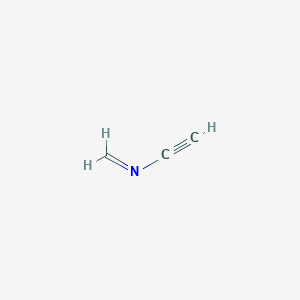
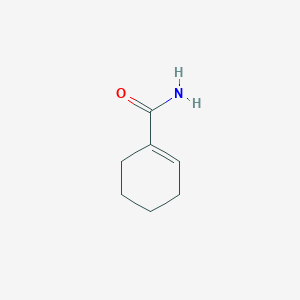

![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
